

5-(Chloromethyl)-2-ethoxypyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B024689

[Get Quote](#)

An In-depth Technical Guide to **5-(Chloromethyl)-2-ethoxypyridine**

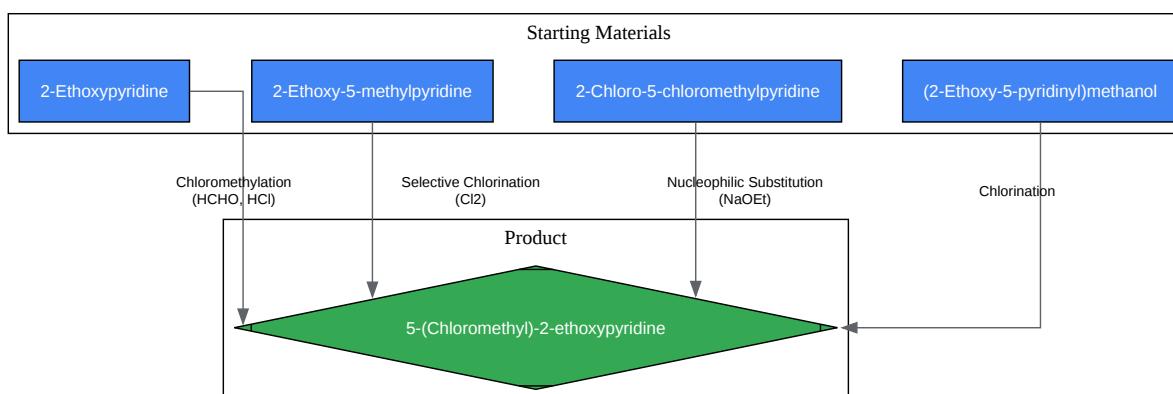
Introduction

5-(Chloromethyl)-2-ethoxypyridine is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position, this compound serves as a versatile building block for the creation of more complex molecules.^[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-(Chloromethyl)-2-ethoxypyridine** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	5-(Chloromethyl)-2-ethoxypyridine	[1]
CAS Number	101990-71-0	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClNO	[1] [2]
Molecular Weight	171.62 g/mol	[1] [2]
Appearance	Solid	[3]
SMILES	CCOc1ccc(CCl)cn1	[2]
InChI	1S/C8H10ClNO.C1H/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H	[3]
InChI Key	AVPYKWBMFYRNSF-UHFFFAOYSA-N	


Note: Some properties like melting and boiling points are not readily available in the provided search results.

Synthesis and Manufacturing

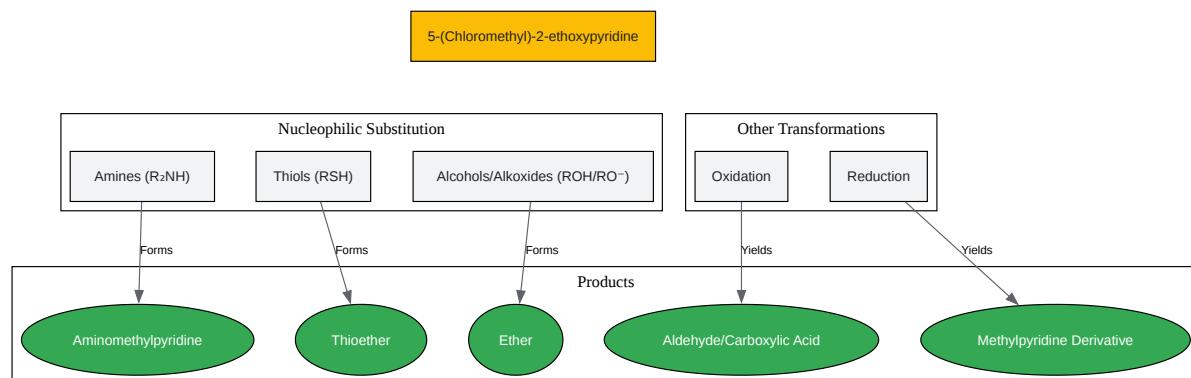
Several synthetic routes have been established for the preparation of **5-(Chloromethyl)-2-ethoxypyridine**, each with distinct advantages and starting materials.

- Chloromethylation of 2-Ethoxypyridine: This is a direct approach where 2-ethoxypyridine undergoes an electrophilic substitution reaction.[\[1\]](#) Typically, this involves reacting the precursor with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group onto the 5-position of the pyridine ring.[\[1\]](#)
- Selective Chlorination of 2-Ethoxy-5-methylpyridine: Another strategy involves the direct, selective chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[\[1\]](#) This method often employs chlorine gas in a suitable solvent, requiring careful control of reaction conditions to prevent over-chlorination.[\[1\]](#)

- Nucleophilic Aromatic Substitution: This route starts with 2-chloro-5-chloromethylpyridine, a key intermediate in the production of neonicotinoid insecticides.[1] The 2-chloro substituent is displaced by sodium ethoxide in a nucleophilic aromatic substitution reaction to yield the final product.[1] This reaction may require elevated temperatures to proceed effectively.[1]
- From (2-ethoxy-5-pyridinyl)methanol: An alternative synthesis begins with the corresponding hydroxymethyl derivative, (2-ethoxy-5-pyridinyl)methanol. The hydroxyl group is then converted to a chloro group using standard chlorinating agents.[1]

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **5-(Chloromethyl)-2-ethoxypyridine**.


Chemical Reactivity

The reactivity of **5-(Chloromethyl)-2-ethoxypyridine** is primarily governed by the chloromethyl group. This group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups onto the pyridine core, making it a key building block in synthetic chemistry.[1]

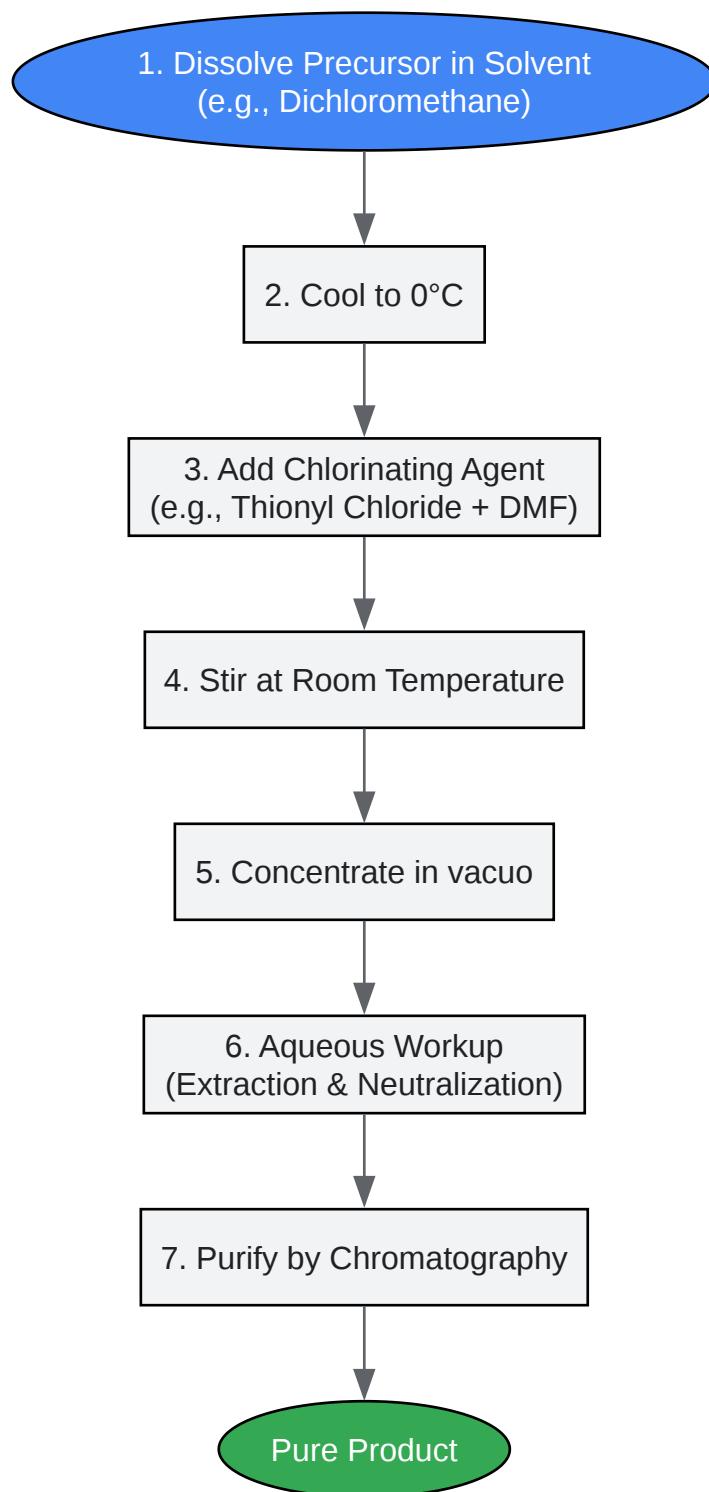
- Reaction with Amines: It readily reacts with primary or secondary amines to form the corresponding aminomethylpyridine derivatives.[1]
- Reaction with Thiols: Thiols can displace the chloride to form thioether linkages, a common strategy in the synthesis of certain pharmaceuticals.[1]
- Reaction with Alcohols/Alkoxides: Alcohols or alkoxides react to displace the chloride, forming ether linkages.[1]

Beyond substitution, the chloromethyl group can also be transformed through other reactions:

- Oxidation: The chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.[1]
- Reduction: The chloromethyl group can be reduced to a methyl group.[1]

[Click to download full resolution via product page](#)

Caption: Key reactions of **5-(Chloromethyl)-2-ethoxypyridine**.


Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of chemical compounds. Below is a representative protocol for the synthesis of a related compound, 2-chloro-5-chloromethylpyridine, which illustrates the general techniques applicable to the synthesis of **5-(Chloromethyl)-2-ethoxypyridine**.

Example Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine from (5-chloropyridin-2-yl)methanol

This procedure involves the conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride.

- Reaction Setup: A solution of (5-chloropyridin-2-yl)methanol (e.g., 2.10 g, 14.6 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.^[4] The flask is cooled to 0 °C in an ice bath.^[4]
- Addition of Reagents: Thionyl chloride (e.g., 1.60 mL, 21.9 mmol) is added to the cooled solution, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 50 µL).^[4]
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 4 hours) to ensure complete conversion.^[4]
- Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride.^[4] The resulting residue is reconstituted in water, ethyl acetate, and a saturated sodium bicarbonate solution to neutralize any remaining acid.^[4] The organic layer is separated, washed with saturated sodium chloride solution, dried over a drying agent like magnesium sulfate, filtered, and concentrated.^[4]
- Purification: The crude product is purified by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-chloro-2-(chloromethyl)pyridine.^[4]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Applications in Drug Development and Research

Pyridine and its derivatives are ubiquitous scaffolds in approved drugs, contributing to their biological activity.^[5] The specific functionalization of compounds like **5-(Chloromethyl)-2-ethoxypyridine** offers unique advantages for synthetic chemists in drug discovery.

The reactive chloromethyl group serves as a crucial "handle" for chemical modification.^{[1][5]} It enables the straightforward introduction of diverse chemical moieties through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).^[5] This versatility is essential for exploring structure-activity relationships (SAR) and optimizing the properties of drug candidates, such as potency, selectivity, and pharmacokinetics.^[5]

This compound is a valuable intermediate for synthesizing a wide range of therapeutic agents and agrochemicals.^{[1][6]} For instance, the structurally related 2-chloro-5-(chloromethyl)pyridine is a vital intermediate for widely used neonicotinoid insecticides.^[1] The ability of the chloromethyl group to alkylate biomolecules like proteins and nucleic acids also makes its derivatives useful as biochemical probes to investigate enzyme activities and cellular pathways.^[6]

Safety and Handling

Based on safety data for structurally similar compounds like 2-chloro-5-(chloromethyl)pyridine, appropriate safety precautions are necessary when handling **5-(Chloromethyl)-2-ethoxypyridine**.

- **Hazards:** These types of compounds can be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye irritation or damage.^{[7][8]} They may also cause respiratory irritation.^{[7][8]}
- **Personal Protective Equipment (PPE):** It is essential to wear protective gloves, protective clothing, and eye/face protection.^{[7][9]} In cases of inadequate ventilation, a suitable respirator should be worn.^[9]
- **Handling:** Use only in well-ventilated areas or under a chemical fume hood.^{[7][9]} Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.^{[9][10]} Do not eat, drink, or smoke when using this product.^[7]
- **First Aid:**

- If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[7][9]
- If on Skin: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10]

Always consult the specific Safety Data Sheet (SDS) for **5-(Chloromethyl)-2-ethoxypyridine** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]
- 2. 5-(chloromethyl)-2-ethoxypyridine | 101990-71-0 | Buy Now [molport.com]
- 3. 2-(Chloromethyl)-5-ethoxypyridine hydrochloride [sigmaaldrich.com]
- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. Buy 2-(Chloromethyl)-5-ethoxypyridine hydrochloride | 133238-81-0 [smolecule.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-(Chloromethyl)-2-ethoxypyridine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b024689#5-chloromethyl-2-ethoxypyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com